N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Description
N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS: 478064-64-1) is a heterocyclic compound with the molecular formula C₁₆H₁₅N₅O₃ and a molecular weight of 325.33 g/mol . Its structure features:
- An N-ethyl hydrazinecarboxamide backbone.
- A 4,5-dihydroisoxazole ring fused to a 3-pyridinyl substituent.
- A carbonyl group bridging the hydrazinecarboxamide and isoxazolyl moieties.
Properties
IUPAC Name |
1-ethyl-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-2-14-12(19)16-15-11(18)10-6-9(17-20-10)8-4-3-5-13-7-8/h3-5,7,10H,2,6H2,1H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUCZIJCNIVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1CC(=NO1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary target of N-[(ethylcarbamoyl)amino]-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known as N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, is the DNA gyrase subunit B in Escherichia coli . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with its target by binding to the DNA gyrase subunit B
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA supercoiling pathway. By inhibiting the activity of DNA gyrase, this compound can disrupt DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
In vitro adme data suggest that these compounds have drug-like properties
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication and transcription in bacterial cells, leading to cell death .
Biological Activity
N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 302.34 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. A notable study demonstrated that derivatives of isoxazole compounds exhibit cytotoxic effects on cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that similar isoxazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Properties
There is emerging evidence that the compound may possess neuroprotective effects. Studies involving related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis . This suggests a potential application in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Cytotoxicity Assays : In vitro assays using various cancer cell lines demonstrated significant cytotoxicity at specific concentrations, with IC50 values indicating effective dose ranges for further exploration .
- Animal Models : In vivo studies using rodent models have shown that administration of the compound leads to reduced tumor growth and improved survival rates compared to control groups .
- Mechanistic Studies : Mechanistic investigations revealed that the compound modulates key signaling pathways involved in cell cycle regulation and apoptosis, providing insight into its mode of action .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of isoxazoles, including those similar to N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, exhibit potent cytotoxic activity against various cancer cell lines. For example, studies have shown that certain isoxazole compounds inhibit tubulin polymerization and possess IC50 values in the range of 0.04–12.00 µM against human cancer cells such as K562 (myeloid leukemia) and A549 (non-small lung cancer) cells . This suggests a potential role in developing new anticancer therapies.
2. Antimicrobial Activity
Isoxazole derivatives have also demonstrated significant antibacterial properties. Compounds similar to this compound have been tested against various strains of bacteria, including E. coli and S. aureus, showing promising results in inhibiting bacterial growth . The presence of specific substituents on the isoxazole ring can enhance their lipid solubility and antibacterial efficacy.
3. Antiproliferative Properties
In vitro studies have evaluated the antiproliferative effects of isoxazoles on human tumor cell lines. Compounds featuring the isoxazole structure have been shown to impede cell proliferation effectively, indicating their potential use as chemotherapeutic agents .
Case Studies
Case Study 1: Anticancer Efficacy
A study explored the anticancer properties of a series of isoxazoles against multiple human cancer cell lines. The results indicated that specific compounds exhibited significant cytotoxicity and were comparable to established chemotherapeutic agents like combretastatin A-4 . This highlights the therapeutic promise of isoxazole derivatives in oncology.
Case Study 2: Antimicrobial Testing
Another investigation focused on synthesizing 5-(heteroaryl)isoxazoles and assessing their antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study found that certain derivatives displayed remarkable antibacterial properties, suggesting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The hydrazinecarboxamide moiety undergoes oxidation under controlled conditions:
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Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Product : Formation of triazole derivatives via oxidative cyclization.
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Mechanism : Oxidation of the hydrazine (-NH-NH₂) group generates nitrene intermediates, facilitating cyclization to form a 1,2,4-triazole ring.
| Reaction Type | Reagents | Conditions | Key Product |
|---|---|---|---|
| Oxidative cyclization | KMnO₄, H₂O/EtOH | 60–80°C, 4–6 hours | 1,2,4-Triazole derivatives |
Reduction Reactions
The isoxazole ring and carbonyl groups are susceptible to reduction:
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Reagent : Lithium aluminum hydride (LiAlH₄).
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Product : Isoxazole rings may partially reduce to β-amino alcohols, while carbonyl groups convert to secondary alcohols.
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Specificity : Selective reduction of the isoxazole ring requires stoichiometric control to avoid over-reduction of the pyridine group.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl/H₂O):
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Cleavage of the hydrazinecarboxamide group to yield carboxylic acid and hydrazine derivatives.
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Basic Hydrolysis (NaOH/EtOH):
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Degradation of the isoxazole ring, producing pyridine-3-carboxamide intermediates.
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| Hydrolysis Type | Conditions | Primary Products |
|---|---|---|
| Acidic | 1M HCl, reflux | Pyridinyl-isoxazole carboxylic acid + hydrazine |
| Basic | 1M NaOH, 60°C | Pyridine-3-carboxamide + CO₂↑ |
Substitution Reactions
The pyridine and isoxazole rings participate in nucleophilic substitutions:
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Pyridine Ring : Electrophilic substitution at the 4-position with HNO₃/H₂SO₄ yields nitro derivatives.
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Isoxazole Ring : Thiols or amines displace oxygen atoms under basic conditions, forming thioisoxazole or amino-isoxazole analogs.
Condensation Reactions
The hydrazine group reacts with carbonyl compounds (e.g., aldehydes/ketones):
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Reagent : Benzaldehyde in ethanol.
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Product : Hydrazone derivatives, confirmed via NMR and IR spectroscopy.
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Application : This reactivity is leveraged to synthesize Schiff base ligands for metal coordination studies.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
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Example : Reaction with nitrile oxides generates fused bicyclic structures, enhancing agrochemical activity .
Enzyme-Targeted Reactions
In biological systems, the compound inhibits enzymes via:
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Competitive inhibition : Binding to ATP pockets in kinases thro
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazolyl and Pyridinyl Moieties
Compound 16 ():
- Structure: 3-{[((5R)-3-{4-[(Acetyloxyamino)(imino)methyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-(4-benzyloxybutoxycarbonyl)-L-alanine.
- Key Differences: Replaces the N-ethyl hydrazinecarboxamide with an L-alanine residue. Includes a benzyloxybutoxycarbonyl protecting group. Features an acetyloxyamino-imino methylphenyl substituent on the isoxazole.
- Synthesis : Yield of 85% via TFA-mediated deprotection and neutralization .
Compound 29 ():
- Structure: tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate.
- Key Differences: Contains tert-butyl and silyl ether protecting groups. Uses a Z-configuration acetyloxyimino-amino methylphenyl group.
- Synthesis : 72% yield achieved through Pd/C hydrogenation and chromatographic purification .
Solid Form of (1,1-Dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone ():
- Structure : Includes a thiomorpholinyl group and 4-fluorophenyl-isoxazolyl moiety.
- Key Differences: Replaces the hydrazinecarboxamide with a methanone group. Introduces a fluorophenyl substituent for enhanced lipophilicity.
Functional Group and Reactivity Comparisons
Hydrazinecarboxamide vs. Amide/Amino Acid Derivatives
- The target compound’s hydrazinecarboxamide group may enhance hydrogen-bonding capacity compared to the L-alanine residues in Compounds 16 and 27. This could influence solubility or target binding .
- Protecting Groups : Compounds 16 and 29 use bulky groups (e.g., benzyloxy, tert-butyl), which are absent in the target compound. This difference may affect synthetic complexity or metabolic stability .
Substituent Effects on Isoxazole
- The target compound’s 3-pyridinyl substituent contrasts with the phenyl or fluorophenyl groups in analogues. Pyridine’s nitrogen atom could improve solubility or participate in π-stacking interactions .
- Electron-Withdrawing Groups : The fluorophenyl group in the patented compound () may increase electrophilicity, whereas the pyridinyl group in the target compound offers basicity .
Toxicity Considerations
- lists hydrazine derivatives (e.g., "(3-(1,3-Benzodioxol-5-yl)-1-methylpropyl)hydrazine"), which are structurally related to the target compound. Hydrazine moieties are often associated with hepatotoxicity or mutagenicity, though specific data for the target compound are unavailable .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting hydrazine derivatives with activated carbonyl intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature). For example, outlines a method using K₂CO₃ as a base and DMF as a solvent, which facilitates the formation of heterocyclic intermediates. Purification often involves crystallization or column chromatography, depending on solubility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the structure and substituent environments (e.g., pyridinyl and isoxazolyl moieties). demonstrates the use of NMR to resolve aromatic protons and coupling patterns in similar heterocycles .
- Mass Spectrometry (EI-MS) : For molecular ion ([M]⁺) and fragmentation pattern analysis. highlights the importance of high-resolution MS to verify molecular formulas .
- Elemental Analysis : To validate purity and stoichiometry, as shown in for carboxamide derivatives .
Q. What are the standard storage conditions for this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies in recommend desiccants to mitigate moisture absorption, particularly for hydrazinecarboxamide derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (as in ) can predict transition states and intermediates, guiding experimental conditions. For instance, ICReDD’s approach integrates computational screening to identify optimal catalysts and solvent systems, reducing trial-and-error experimentation . Molecular docking ( ) can also predict biological activity, aiding in structural modifications .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or impurities. For example, highlights the use of 2D NMR (COSY, HSQC) to distinguish diastereomers in isoxazoline derivatives. Cross-validation with X-ray crystallography ( ) can confirm stereochemistry .
Q. How do aryl substituents influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituents on the pyridinyl or phenyl rings alter electronic and steric properties. demonstrates that electron-withdrawing groups (e.g., –NO₂) enhance electrophilic reactivity in carboxamide synthesis, while bulky groups may hinder cyclization. Biological assays in link substituent effects to enzyme inhibition profiles .
Q. What advanced purification techniques improve yield and purity for complex derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns can resolve enantiomers. reports >95% purity via ultrasound-assisted crystallization, which minimizes solvent use and time compared to traditional methods .
Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction simulation and scale-up?
- Methodological Answer : AI algorithms integrated with multiphysics simulations () model heat transfer, mass flow, and reaction kinetics. For instance, COMSOL can predict hotspots in exothermic reactions, enabling safer reactor design. Smart laboratories () further automate parameter adjustments in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
